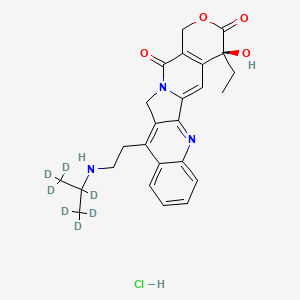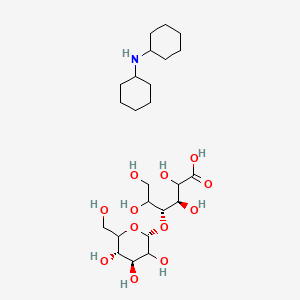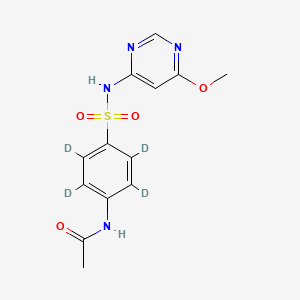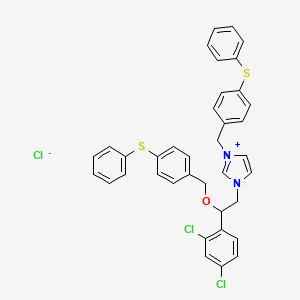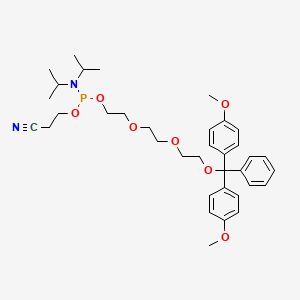![molecular formula C11H13NO4 B584002 (2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid CAS No. 151872-17-2](/img/structure/B584002.png)
(2S)-2-amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methoxycarbonyl)benzeneboronic acid is a reagent used in various chemical reactions such as the tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence . It’s also used in the preparation of biaryls via nickel-catalyzed Suzuki-Miyaura cross-coupling reaction .
Synthesis Analysis
The synthesis of related compounds has been reported. For instance, 5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin was synthesized in two steps starting from p-methoxycarbonylbenzaldehyde . Also, a practical process for the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of promising SGLT2 inhibitors, was described .Molecular Structure Analysis
The molecular formula of 4-(Methoxycarbonyl)benzeneboronic acid is C8H9BO4 . For a detailed molecular structure analysis, techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are typically used.Chemical Reactions Analysis
The 32CA reaction between C-methoxycarbonyl nitrone and 2-propen-1-ol takes place with a relative high activation enthalpy, 13.5 kcal mol−1, as a consequence of the non-polar character of this zw-type 32CA reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the appearance, purity, melting point, and solubility of 4-(Methoxycarbonyl)phenylboronic Acid have been reported .Safety and Hazards
Propiedades
IUPAC Name |
(2S)-2-amino-3-(4-methoxycarbonylphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-16-11(15)8-4-2-7(3-5-8)6-9(12)10(13)14/h2-5,9H,6,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXJBLVXVPYTPH-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




